molecular formula C9H11F3N2O4 B1602094 N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide CAS No. 787-87-1

N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide

Cat. No.: B1602094
CAS No.: 787-87-1
M. Wt: 268.19 g/mol
InChI Key: KWNIHCJDDYRQFW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The primary International Union of Pure and Applied Chemistry designation is N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]-2,2,2-trifluoroacetamide, which precisely describes the molecular connectivity and stereochemical arrangement. This nomenclature system begins with the trifluoroacetamide functional group as the principal chain, followed by the description of the substituted butyl linker, and concludes with the characterization of the oxazolidinone ring system including its stereochemical configuration at the 4-position.

The stereochemical designation (4S) indicates the absolute configuration at the carbon center bearing the butyl chain within the oxazolidinone ring. This configuration follows the Cahn-Ingold-Prelog priority rules, where the amino acid-derived carbon maintains the natural L-configuration found in lysine. The systematic name also incorporates alternative descriptors such as (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide, emphasizing the S-configuration at the stereogenic center. Additional nomenclature variations include N6-Trifluoroacetyl-L-lysine N-Carboxyanhydride, reflecting the compound's origin from the amino acid lysine through chemical modification and cyclization processes.

The oxazolidinone ring system follows the standard numbering convention where the oxygen atom occupies position 1, the carbonyl carbon position 2, nitrogen position 3, and the stereogenic carbon position 4. The 2,5-dioxo designation indicates the presence of carbonyl groups at positions 2 and 5 of the five-membered heterocycle. The butyl chain attached at position 4 provides the connection point to the trifluoroacetamide functionality, creating the complete molecular framework. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and stereochemistry across different chemical databases and literature sources.

Properties

IUPAC Name

N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O4/c10-9(11,12)7(16)13-4-2-1-3-5-6(15)18-8(17)14-5/h5H,1-4H2,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIHCJDDYRQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554380, DTXSID80866085
Record name N-[4-(2,5-Dioxo-1,3-oxazolidin-4-yl)butyl]-2,2,2-trifluoroacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID90554380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_40346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787-87-1
Record name N-[4-(2,5-Dioxo-1,3-oxazolidin-4-yl)butyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Oxazolidinone Core

A common approach involves reacting an amino acid derivative with an anhydride or activated carboxylic acid to induce ring closure, forming the 2,5-dioxo-1,3-oxazolidin-4-yl moiety.

  • Example: Trans-4-(aminomethyl)-cyclohexanecarboxylic acid is dissolved in glacial acetic acid, and maleic anhydride is added at room temperature to form a precursor intermediate. Refluxing the mixture completes the cyclization to yield the oxazolidinone ring system. The product is isolated by removing acetic acid under reduced pressure and purified by flash chromatography, yielding a cream solid with approximately 58% yield.
Step Reagents/Conditions Yield Notes
Amino acid + maleic anhydride in glacial acetic acid Room temperature, then reflux 58% Cyclization to oxazolidinone ring

Activation and Coupling to Introduce the Trifluoroacetamide Group

The oxazolidinone intermediate is then subjected to coupling reactions to introduce the trifluoroacetamide functionality. This is often achieved by:

  • Conversion of the carboxylic acid group to an activated ester using carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDAC) and N-hydroxysuccinimide (NHS) in an inert atmosphere.
  • Subsequent reaction with trifluoroacetyl derivatives to form the trifluoroacetamide linkage.

In a reported procedure, the precursor is dissolved in dichloromethane under argon, treated with NHS and EDAC at 20°C, and stirred overnight. The product is purified by washing and crystallization, yielding a tan solid with about 39% yield.

Step Reagents/Conditions Yield Notes
Activation with EDAC/NHS in DCM 20°C, inert atmosphere, overnight 39% Formation of activated ester intermediate

Reaction Conditions and Purification

  • Solvents: Glacial acetic acid for cyclization; dichloromethane for coupling.
  • Atmosphere: Inert (argon) during coupling to prevent side reactions.
  • Temperature: Room temperature to reflux for cyclization; ambient temperature for coupling.
  • Purification: Flash column chromatography with silica gel and gradient elution; recrystallization from ethyl acetate.

Analytical Data Supporting Preparation

  • Mass spectrometry (ESI-ITMS) confirms molecular weight consistent with the expected product (e.g., m/z 236 for intermediate).
  • Nuclear Magnetic Resonance (NMR) spectroscopy validates chemical structure, with characteristic signals for the oxazolidinone ring and trifluoroacetamide group.
  • Yield and purity are optimized by controlling reaction time, temperature, and purification steps.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Yield (%) Key Observations
Cyclization of amino acid with maleic anhydride in glacial acetic acid, reflux 58 Formation of oxazolidinone ring confirmed by MS
Activation with EDAC/NHS in dichloromethane under argon, 20°C overnight 39 Formation of activated ester intermediate for trifluoroacetamide coupling
Purification by flash chromatography and recrystallization - High purity product obtained

Notes on Synthetic Accessibility and Challenges

  • The synthetic accessibility score is moderate (~3.07), indicating a feasible but multi-step synthesis requiring careful control.
  • The use of carbodiimide coupling agents necessitates anhydrous and inert conditions to prevent side reactions.
  • The trifluoroacetamide group introduces electron-withdrawing effects, which may influence reaction kinetics and require optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the oxazolidinone ring, potentially yielding alcohol derivatives.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The oxazolidinone ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoroacetamide group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group-Based Comparison

Trifluoroacetamide Derivatives
Compound Name CAS Number Molecular Formula Key Features Applications References
N-Methyl-2,2,2-trifluoroacetamide Not specified C₃H₄F₃NO Simple trifluoroacetamide; lacks oxazolidinone or extended alkyl chains. Solvent or reagent in organic synthesis.
Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate Not specified C₁₀H₇BrF₃NO₃S Thiophene backbone with ester and trifluoroacetamide groups. Antimicrobial agent development.
Target Compound 42267-27-6 C₉H₁₁F₃N₂O₄ Oxazolidinone + butyl linker + trifluoroacetamide. Peptide synthesis; pharmaceutical intermediates.

Key Differences :

  • The target compound’s oxazolidinone ring enhances rigidity and chiral specificity, unlike simpler trifluoroacetamides (e.g., N-Methyl-2,2,2-trifluoroacetamide) .
  • Thiophene-based derivatives (e.g., Ethyl 5-bromo-2-(TFA)thiophene-3-carboxylate) prioritize heterocyclic diversity for antimicrobial activity, unlike the peptide-focused target compound .
Oxazolidinone Derivatives
Compound Name CAS Number Molecular Formula Key Features Applications References
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone 131685-53-5 C₁₃H₁₅NO₃ Benzyl-substituted oxazolidinone; chiral auxiliary. Asymmetric synthesis catalysts.
Target Compound 42267-27-6 C₉H₁₁F₃N₂O₄ Combines oxazolidinone with trifluoroacetamide; butyl linker. Peptide modification.

Key Differences :

  • Benzyl-substituted oxazolidinones (e.g., 131685-53-5) are used as chiral auxiliaries in asymmetric catalysis, whereas the target compound’s trifluoroacetamide group enables peptide functionalization .
  • The butyl linker in the target compound provides flexibility for conjugation, absent in rigid benzyl derivatives .

Key Insights :

  • The target compound requires stringent storage (–20°C, inert atmosphere) due to reactive oxazolidinone and moisture-sensitive TFA groups, unlike more stable salts (e.g., lomitapide mesylate) .
  • Simpler trifluoroacetamides (e.g., N-Methyl-TFA) lack such sensitivity, enabling broader handling .

Pharmacological Relevance

Compound Bioactivity Mechanism of Action References
Target Compound No direct bioactivity reported. Peptide backbone protection.
Thiazole derivatives (e.g., Compound 11 in ) Anticancer activity (in vitro). Inhibits kinase pathways via thiazole interactions.
Lomitapide mesylate Lipid-lowering agent. Microsomal triglyceride transfer protein (MTP) inhibitor.

Key Differences :

  • The target compound serves as a synthetic tool rather than a therapeutic agent, contrasting with bioactive thiazoles or lomitapide .

Biological Activity

N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide is a synthetic compound characterized by the presence of an oxazolidinone ring and a trifluoroacetamide group. This compound has garnered interest due to its potential biological activities, particularly in antibacterial and antifungal applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C9_9H11_{11}F3_3N2_2O4_4
  • Molecular Weight : 268.19 g/mol
  • Melting Point : 92-93 °C (dec.)
  • Density : 1.4 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Binding Affinity : The trifluoroacetamide group enhances the compound’s binding affinity and specificity for its targets.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500 - 1000
Enterococcus faecalis1000 - 2000
Pseudomonas aeruginosa>2000
Escherichia coli>2000

These results suggest that this compound exhibits significant antibacterial activity against certain Gram-positive strains while showing limited efficacy against Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity against Candida albicans:

Fungal SpeciesMIC (µg/mL)
Candida albicans1000

This indicates a moderate antifungal effect, suggesting potential applications in treating fungal infections .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of compounds related to this compound. These derivatives were assessed for their biological activities in vitro. The results demonstrated that specific modifications to the chemical structure could enhance both antibacterial and antifungal activities.

Example Derivative Evaluation

One derivative showed improved antibacterial activity with an MIC value of 250 µg/mL against Staphylococcus aureus when compared to the parent compound . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of such compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of oxazolidinone precursors with trifluoroacetylated amines. Key steps may include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis .
  • Oxazolidinone ring formation : Cyclization via carbodiimide-mediated reactions at controlled temperatures (0–5°C) to prevent side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention time and peak symmetry are critical metrics .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm the presence of the oxazolidinone ring (δ ~4.5–5.0 ppm for oxazolidinone protons) and trifluoroacetamide group (δ ~2.8–3.2 ppm for methylene adjacent to CF₃) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from structural analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically modify functional groups (e.g., replacing the trifluoroacetamide with acetyl or benzoyl groups) and evaluate bioactivity in assays (e.g., enzyme inhibition or cytotoxicity). For example, analogs with fluorinated phenyl groups show enhanced metabolic stability but reduced solubility, requiring formulation adjustments .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or proteases). Discrepancies between in silico and in vitro data may indicate off-target interactions or aggregation issues .

Q. What experimental strategies mitigate poor aqueous solubility of this compound in pharmacological assays?

  • Methodological Answer :

  • Co-solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) using emulsification-solvent evaporation. Characterize encapsulation efficiency via UV-Vis spectroscopy at λmax ~260 nm .

Q. How can researchers address inconsistencies in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for the butyl linker (δ ~1.5–2.0 ppm) and oxazolidinone carbonyls (δ ~170–175 ppm) .
  • X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation from acetone), determine the absolute configuration to confirm stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide

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